3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid

Cross-coupling Medicinal Chemistry Synthetic Methodology

Researchers developing Cryptosporidium PI(4)K inhibitors (e.g., KDU731) or AXL/c-MET kinase inhibitors require the exact 3-bromo-5-carboxylic acid substitution pattern for synthetic success. Generic analogs lead to reduced coupling efficiency and potency loss. This compound provides: • Validated precursor for KDU731 (IC50 = 102 nM vs C. parvum). • Essential heavy-atom derivative for crystallography. • Superior Suzuki coupling efficiency vs. 3-chloro analog. Procure with confidence-identity and purity verified by NMR, HPLC, and MS.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 876379-79-2
Cat. No. B1520227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS876379-79-2
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Br)C=C1C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13)
InChIKeyHFRVEDSVNLUWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 876379-79-2) — Core Heterocyclic Scaffold for Targeted Inhibitor Synthesis


3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 876379-79-2) is a brominated bicyclic heterocyclic building block characterized by a pyrazolo[1,5-a]pyridine core bearing a carboxylic acid at the 5-position and a bromine at the 3-position. This dual-functionalization pattern enables participation in cross-coupling reactions and amide bond formation, making it a versatile intermediate in medicinal chemistry. The compound has been explicitly disclosed as a key reagent in the synthesis of pyrazolopyridine-based inhibitors targeting Cryptosporidium parvum and Cryptosporidium hominis , as well as a precursor in the development of AXL and c-MET kinase inhibitors for oncology applications [1]. Its distinct substitution pattern and established utility in preparing potent, selective kinase inhibitors underpin its value in pharmaceutical research and development.

Why Generic Substitution of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 876379-79-2) Introduces Uncontrolled Synthetic and Biological Risk


Substitution of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid with seemingly similar analogs—such as the 3-chloro or unsubstituted variants—is not chemically or biologically equivalent. The 3-position bromine is a critical structural determinant, serving as both a heavy atom for crystallography and a reactive handle for palladium-catalyzed cross-coupling reactions. Switching to a 3-chloro analog (CAS 876379-80-5) reduces coupling efficiency and alters electronic properties, potentially disrupting the steric and electronic requirements for target binding in kinase inhibitor programs . Replacing the 5-carboxylic acid with a methyl ester or decarboxylated analog eliminates the ability to form key amide bonds required in active pharmaceutical ingredient synthesis [1]. Furthermore, the specific combination of 3-bromo and 5-carboxylic acid functionalities in this exact heterocyclic core has been patented and validated in multiple drug discovery campaigns targeting Cryptosporidium PI(4)K and AXL/c-MET kinases, where even minor structural variations lead to loss of potency [2]. Generic substitution introduces uncharacterized impurities, variable reactivity, and a high risk of synthetic failure or diminished biological activity.

Quantitative Differentiation of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 876379-79-2) Against Key Comparators


Bromine at Position 3 Enables Efficient Suzuki-Miyaura Cross-Coupling Relative to Chloro Analogs

The bromine substituent at the 3-position of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid provides significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the analogous 3-chloro derivative (CAS 876379-80-5). This is a well-established class-level inference for aryl halides, where C-Br bonds undergo oxidative addition with Pd(0) catalysts substantially faster than C-Cl bonds under identical conditions. The resulting enhanced coupling efficiency directly translates to higher yields and shorter reaction times for the introduction of aryl, heteroaryl, or alkenyl groups, a critical step in diversifying the pyrazolopyridine scaffold for structure-activity relationship (SAR) studies [1]. This reactivity advantage is particularly important for late-stage functionalization and library synthesis.

Cross-coupling Medicinal Chemistry Synthetic Methodology

Validated Utility in Cryptosporidium PI(4)K Inhibitor Synthesis Confers Unique Application Advantage

3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid is a key building block for the synthesis of pyrazolopyridine-based Cryptosporidium PI(4)K inhibitors, exemplified by the clinical candidate KDU731. This compound has been explicitly used in the preparation of KDU731 and related analogs, which exhibit potent anti-parasitic activity. In a 2024 comparative in vitro study, the pyrazolopyridine analog KDU731 demonstrated the most promising anti-cryptosporidial profile, with a low nanomolar IC50 of 102 ± 2.28 nM against Cryptosporidium parvum and negligible host cell toxicity [1]. This direct application in a therapeutically validated and high-priority area distinguishes it from many generic heterocyclic building blocks that lack such specific, high-impact utility.

Infectious Disease Kinase Inhibitor Drug Discovery

Explicit Patent Citation in AXL/c-MET Kinase Inhibitor Programs Enhances IP-Driven Procurement Value

The compound is specifically claimed and exemplified as a key intermediate in patent literature for the synthesis of pyrazolo[1,5-a]pyridine derivatives as dual AXL and c-MET kinase inhibitors for cancer therapy [1]. This direct link to a defined intellectual property space differentiates it from unsubstituted or less-substituted analogs (e.g., Pyrazolo[1,5-a]pyridine-5-carboxylic acid, CAS 104468-87-3), which may lack the same level of specific patent protection and validated utility. The bromine at the 3-position is essential for achieving the requisite binding affinity and selectivity profile against these clinically relevant kinases.

Oncology Kinase Inhibitor Intellectual Property

Superior Heavy-Atom Effect for X-ray Crystallography Relative to Chloro Analogs

The presence of bromine at the 3-position provides a significant heavy-atom effect that greatly facilitates phase determination in X-ray crystallography. This is a critical advantage for structure-based drug design (SBDD) when co-crystallizing the compound with its target protein. The anomalous scattering signal from bromine (f' and f'' values at Cu Kα wavelength) is substantially stronger than that from chlorine, enabling more accurate electron density map interpretation and unambiguous binding mode determination. In contrast, the 3-chloro analog (CAS 876379-80-5) or the unsubstituted core (CAS 104468-87-3) offer markedly reduced or no anomalous signal, limiting their utility in crystallographic studies [1].

Structural Biology X-ray Crystallography Fragment-Based Drug Design

Targeted Application Scenarios for 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 876379-79-2)


Synthesis of Cryptosporidium PI(4)K Inhibitors for Anti-Parasitic Drug Discovery

This compound is a direct precursor for synthesizing potent Cryptosporidium PI(4)K inhibitors like KDU731. The 3-bromo substituent is essential for constructing the core pyrazolopyridine scaffold via cross-coupling reactions, enabling access to analogs with low nanomolar anti-parasitic activity (e.g., IC50 = 102 ± 2.28 nM against C. parvum for KDU731) [1]. Its use is validated in multiple in vitro and in vivo models, providing a reliable entry point for medicinal chemists targeting cryptosporidiosis.

Preparation of AXL/c-MET Dual Kinase Inhibitors for Oncology Programs

The compound is a key building block in the patented synthesis of pyrazolo[1,5-a]pyridine derivatives designed as dual inhibitors of AXL and c-MET receptor tyrosine kinases. The 5-carboxylic acid moiety is critical for forming amide bonds with amine-containing pharmacophores, while the 3-bromine enables structural diversification via palladium-catalyzed cross-coupling. This specific substitution pattern is essential for achieving the required binding affinity and selectivity profile against these clinically validated cancer targets [2].

Heavy-Atom Derivative for X-ray Crystallography in Structure-Based Drug Design

The presence of bromine makes this compound an ideal heavy-atom derivative for experimental phasing in protein X-ray crystallography. Its strong anomalous scattering signal at standard Cu Kα wavelengths allows for accurate determination of binding modes when co-crystallized with target proteins. This utility is a key differentiator from non-halogenated or chloro-substituted analogs, enabling rapid structure determination for fragment-based lead optimization and mechanistic studies [3].

General Heterocyclic Library Synthesis via Palladium-Catalyzed Cross-Coupling

Due to the high reactivity of the C-Br bond in Suzuki-Miyaura and related cross-coupling reactions, this compound serves as an efficient starting material for generating diverse libraries of 3-substituted pyrazolo[1,5-a]pyridine-5-carboxylic acid derivatives. This enables rapid exploration of structure-activity relationships (SAR) across multiple therapeutic areas. Its superior coupling efficiency compared to the 3-chloro analog reduces reaction times and improves yields, thereby accelerating medicinal chemistry campaigns [4].

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